CYP Enzyme Inhibition Profile: Negligible Interaction with Key Drug-Metabolizing Cytochromes P450
In contrast to many benzoxazine derivatives which exhibit moderate CYP inhibition, 8-chloro-3,4-dihydro-2H-1,4-benzoxazine demonstrates IC50 values greater than 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes [1]. This indicates minimal potential for CYP-mediated drug-drug interactions, a key differentiator for lead optimization campaigns where metabolic stability and safety are paramount.
| Evidence Dimension | CYP Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM for CYP2E1, 2B6, 2A6 |
| Comparator Or Baseline | Moderate CYP inhibitors (IC50 < 10,000 nM) |
| Quantified Difference | At least 2-fold higher IC50 than typical moderate inhibitors |
| Conditions | Human liver microsomes, 20 min incubation, LC-MS detection |
Why This Matters
Selecting this compound over more promiscuous CYP inhibitors reduces the risk of confounding drug-drug interaction signals in downstream in vivo studies.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882). CYP2E1, 2B6, 2A6 IC50 > 20,000 nM. View Source
